molecular formula C9H12ClNOS B7505949 5-chloro-N,N-diethylthiophene-2-carboxamide

5-chloro-N,N-diethylthiophene-2-carboxamide

Cat. No. B7505949
M. Wt: 217.72 g/mol
InChI Key: RSFWSPAGALNDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N,N-diethylthiophene-2-carboxamide, also known as CTP-499, is a synthetic compound that has been developed as a potential treatment for chronic kidney disease (CKD). CKD is a condition in which the kidneys are unable to filter waste products from the blood effectively, leading to a buildup of toxins in the body. CTP-499 has been shown to have a number of beneficial effects on kidney function, including reducing inflammation and oxidative stress, and improving blood flow to the kidneys.

Mechanism of Action

5-chloro-N,N-diethylthiophene-2-carboxamide is thought to exert its therapeutic effects by targeting multiple pathways involved in the development and progression of CKD. Specifically, 5-chloro-N,N-diethylthiophene-2-carboxamide has been shown to reduce inflammation and oxidative stress, improve blood flow to the kidneys, and inhibit the activity of enzymes that promote fibrosis and scarring in the kidneys.
Biochemical and Physiological Effects:
5-chloro-N,N-diethylthiophene-2-carboxamide has been shown to have a number of beneficial effects on kidney function, including reducing inflammation and oxidative stress, and improving blood flow to the kidneys. In addition, 5-chloro-N,N-diethylthiophene-2-carboxamide has been shown to inhibit the activity of enzymes that promote fibrosis and scarring in the kidneys, which are key factors contributing to the progression of CKD.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N,N-diethylthiophene-2-carboxamide is its favorable safety profile, which makes it a promising candidate for further clinical development. However, one limitation of 5-chloro-N,N-diethylthiophene-2-carboxamide is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several promising directions for future research on 5-chloro-N,N-diethylthiophene-2-carboxamide. One area of interest is the potential use of 5-chloro-N,N-diethylthiophene-2-carboxamide in combination with other therapies for CKD, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs). In addition, further studies are needed to fully understand the mechanism of action of 5-chloro-N,N-diethylthiophene-2-carboxamide, and to identify potential biomarkers that could be used to monitor its therapeutic effects in patients with CKD. Finally, there is a need for larger clinical trials to further assess the safety and efficacy of 5-chloro-N,N-diethylthiophene-2-carboxamide in patients with CKD.

Synthesis Methods

5-chloro-N,N-diethylthiophene-2-carboxamide is synthesized from 5-chlorothiophene-2-carboxylic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with diethylamine to form the corresponding amide. The resulting product is then purified using column chromatography to yield 5-chloro-N,N-diethylthiophene-2-carboxamide.

Scientific Research Applications

5-chloro-N,N-diethylthiophene-2-carboxamide has been extensively studied in preclinical models of CKD, and has shown promising results in improving kidney function and reducing inflammation and oxidative stress. In addition, 5-chloro-N,N-diethylthiophene-2-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

properties

IUPAC Name

5-chloro-N,N-diethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c1-3-11(4-2)9(12)7-5-6-8(10)13-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFWSPAGALNDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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